molecular formula C17H20ClN3O B12263571 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one

Cat. No.: B12263571
M. Wt: 317.8 g/mol
InChI Key: ADJNVNGWHDLAET-UHFFFAOYSA-N
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Description

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and a phenylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the azetidine ring via nucleophilic substitution. The final step often involves the coupling of the phenylbutanone moiety under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-phenylbutan-1-one: shares similarities with other pyrazole and azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-phenylbutan-1-one

InChI

InChI=1S/C17H20ClN3O/c1-2-16(14-6-4-3-5-7-14)17(22)20-9-13(10-20)11-21-12-15(18)8-19-21/h3-8,12-13,16H,2,9-11H2,1H3

InChI Key

ADJNVNGWHDLAET-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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